molecular formula C19H23ClN2O4 B14662310 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate CAS No. 38564-11-3

10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate

Cat. No.: B14662310
CAS No.: 38564-11-3
M. Wt: 378.8 g/mol
InChI Key: MFBHPDPHRFCKQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group attached to an octahydroacridin-10-ium core, paired with a perchlorate anion. Its unique chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl compounds with cyclohexanone derivatives under acidic conditions, followed by cyclization and subsequent ion exchange to introduce the perchlorate anion . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the large volumes of reagents and products .

Chemical Reactions Analysis

Types of Reactions

10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is unique due to its specific combination of an aminophenyl group with an octahydroacridin-10-ium core, paired with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

38564-11-3

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

2-(1,2,3,4,5,6,7,8-octahydroacridin-10-ium-10-yl)aniline;perchlorate

InChI

InChI=1S/C19H23N2.ClHO4/c20-16-9-3-6-12-19(16)21-17-10-4-1-7-14(17)13-15-8-2-5-11-18(15)21;2-1(3,4)5/h3,6,9,12-13H,1-2,4-5,7-8,10-11,20H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

MFBHPDPHRFCKQL-UHFFFAOYSA-M

Canonical SMILES

C1CCC2=[N+](C3=C(CCCC3)C=C2C1)C4=CC=CC=C4N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.